molecular formula C15H24N4O2 B2818429 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234839-64-5

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2818429
CAS RN: 1234839-64-5
M. Wt: 292.383
InChI Key: VXJVNHXXHWKIHH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been used in various scientific research applications. It is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

Mannich bases, including compounds structurally related to the specified urea derivative, have been investigated for their potential as corrosion inhibitors. A study by Jeeva et al. (2015) synthesized and examined new Mannich bases as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These inhibitors showed promising results, with efficiency increasing with concentration and demonstrating adsorption following Langmuir's isotherm (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Anticancer Agents

The urea derivatives have shown significant potential as anticancer agents. Feng et al. (2020) designed and synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds exhibited significant inhibitory effects, with some showing potent activities comparable to the control drug sorafenib (Feng et al., 2020).

Synthetic Methodologies

In the realm of synthetic chemistry, urea derivatives serve as key intermediates or final products in the synthesis of complex molecules. For example, Crotti et al. (2011) reported on the regioselective introduction of methoxycarbonyl groups into pyridine, yielding valuable building blocks for the synthesis of polyfunctionalized piperidine derivatives. This method provides an efficient path to compounds with unconventional substitution patterns, highlighting the versatility of urea derivatives in organic synthesis (Crotti, Berti, & Pineschi, 2011).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-11-8-17-15(20)18-12-13-5-9-19(10-6-13)14-4-2-3-7-16-14/h2-4,7,13H,5-6,8-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJVNHXXHWKIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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